3-Acetyl-8-bromoimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)8-5-11-9-7(10)3-2-4-12(8)9/h2-5H,1H3 |
InChI Key |
MHIWHGWOMMPETN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one can be synthesized through a two-step one-pot method. The process involves the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetate to produce an intermediate, which is then condensed with active electrophiles such as 2-bromoacetophenone . The reaction conditions are typically mild and do not require the use of a base .
Industrial Production Methods
Industrial production methods for 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one are not well-documented in the literature. the scalable nature of the two-step one-pot synthesis suggests that it could be adapted for industrial use with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Cyclization Reactions: These reactions often require the presence of a base and are conducted under reflux conditions.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Cyclization Reactions: Products include fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Drug Discovery : The compound has been identified as a candidate for developing new therapeutic agents targeting diseases such as cancer. Its structural characteristics allow it to interact effectively with biological molecules, potentially leading to the development of novel anticancer drugs.
- Kinase Inhibition : Research indicates that derivatives of imidazo[1,2-a]pyridine, including 3-acetyl-8-bromoimidazo[1,2-a]pyridine, exhibit inhibitory effects on several kinases involved in cancer progression. This includes the BCR-ABL kinase, which is crucial in treating chronic myeloid leukemia (CML) .
-
Biological Research
- Mechanism of Action Studies : Investigations into the mechanism of action of this compound have revealed its potential to inhibit specific signaling pathways associated with tumor growth. For instance, studies have shown that it can affect cellular processes like Rab11A prenylation, which is vital for cellular trafficking.
- Interaction Studies : The compound's interactions with various biological targets have been extensively studied to understand its therapeutic potential better. These studies highlight its possible roles in treating various medical conditions through targeted molecular interactions.
- Material Science
Comparative Analysis with Related Compounds
The unique combination of substituents in this compound distinguishes it from other related compounds. Below is a comparative table highlighting structural features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Bromoimidazo[1,2-a]pyridine | Bromine at position 3 | Antimicrobial activity |
| 3-Acetylimidazo[1,2-a]pyridine | Acetyl group at position 3 | Anticancer properties |
| 8-Bromoimidazo[1,2-a]pyridine | Bromine at position 8 | CNS activity |
| This compound | Acetyl at position 3 and bromine at position 8 | Potential anticancer and kinase inhibition |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on cancer cell lines, suggesting its potential as a therapeutic agent against various cancers. The research focused on understanding the structure-activity relationship to optimize efficacy against specific cancer types .
- Kinase Inhibition : Another case study focused on the compound's ability to inhibit BCR-ABL kinase activity in vitro. The findings indicated that modifications to the structure could enhance potency and selectivity against this target, providing insights for future drug development strategies aimed at CML treatment.
Mechanism of Action
The mechanism of action of 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or modulation of receptor activity . Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents at positions 3 and 8 significantly alter physical properties such as melting points, solubility, and spectral signatures:
Key Observations :
Spectral Comparisons
- IR Spectroscopy : Acetylated derivatives display strong C=O stretches (~1700 cm⁻¹), absent in nitro or amine-substituted analogs. Nitro groups show asymmetric stretches near 1520 cm⁻¹ .
- NMR Shifts : Bromine at position 8 deshields adjacent protons (e.g., H-7, δ 7.1–7.6 ppm), while acetyl groups cause downfield shifts for adjacent pyridine protons .
Biological Activity
3-Acetyl-8-bromoimidazo[1,2-a]pyridine is a heterocyclic compound with a fused imidazole and pyridine ring system. Its structural features include an acetyl group at the 3-position and a bromine atom at the 8-position, which enhance its biological activity and reactivity. This compound belongs to the imidazo[1,2-a]pyridine family, recognized for diverse pharmacological properties and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound is believed to modulate various pathways by inhibiting enzymes or affecting receptor activity. Notably, it has been studied for its potential as a modulator of the serotonin 5-HT2A receptor, which is implicated in several neuropsychiatric disorders .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various pathogens.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
- CNS Activity : Its modulation of serotonin receptors positions it as a candidate for treating mood disorders and other CNS-related conditions.
Comparative Analysis
The unique combination of substituents in this compound enhances its biological properties compared to related compounds. The following table summarizes the structural features and biological activities of similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Bromoimidazo[1,2-a]pyridine | Bromine at position 3 | Antimicrobial activity |
| 3-Acetylimidazo[1,2-a]pyridine | Acetyl group at position 3 | Anticancer properties |
| 8-Bromoimidazo[1,2-a]pyridine | Bromine at position 8 | CNS activity |
| 4-Acetylimido[1,2-a]pyridine | Acetyl group at position 4 | Potential anti-inflammatory effects |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In Vitro Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in cancer metabolism. For example, one study reported an IC50 value indicating significant inhibition of cancer cell growth at low micromolar concentrations .
- Serotonin Receptor Modulation : A patent describes the compound's role as a modulator of the 5-HT2A receptor, suggesting its therapeutic potential for disorders such as anxiety and depression. This modulation can lead to altered signaling pathways that are beneficial in treating these conditions .
- Synthetic Applications : The compound serves as a versatile building block in medicinal chemistry, facilitating the synthesis of other biologically active compounds. Its unique structure allows for further derivatization to enhance efficacy or alter pharmacokinetic properties .
Q & A
Q. What are the established synthetic routes for introducing an acetyl group at the C-3 position of imidazo[1,2-a]pyridine derivatives?
The Friedel-Crafts acylation is a key method for C-3 acetylation. Using a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), acetyl groups can be regioselectively introduced under anhydrous conditions. Optimization focuses on minimizing side reactions and ensuring high purity, typically requiring inert atmospheres and controlled temperatures . For brominated substrates like 8-bromoimidazo[1,2-a]pyridine, pre-halogenation at the 8-position (via methods such as N-bromosuccinimide bromination) is often performed prior to acylation .
Q. How is 3-Acetyl-8-bromoimidazo[1,2-a]pyridine characterized structurally?
A combination of spectroscopic and crystallographic techniques is essential:
- ¹H/¹³C NMR identifies proton environments and confirms substitution patterns.
- HRMS (High-Resolution Mass Spectrometry) validates molecular weight and purity.
- X-ray crystallography resolves bond angles and spatial arrangement, particularly for confirming regioselectivity in brominated derivatives .
Q. What reaction conditions optimize the synthesis of 3-acetylated imidazo[1,2-a]pyridines?
Key factors include:
- Catalyst selection : Lewis acids like FeCl₃ improve yield and regioselectivity.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control : Reactions are typically conducted at 80–100°C to balance kinetics and side-product formation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. To address this:
- Perform variable-temperature NMR to detect conformational flexibility.
- Use DFT calculations to model electronic environments and compare with experimental data.
- Validate via complementary techniques like IR spectroscopy (for functional groups) and single-crystal X-ray diffraction .
Q. What strategies mitigate side reactions during the halogenation of imidazo[1,2-a]pyridines at the 8-position?
- Regioselective bromination : Use N-bromosuccinimide (NBS) in acetic acid under reflux, which minimizes dihalogenation .
- Protecting groups : Temporarily block reactive sites (e.g., the 3-position) before bromination.
- Post-reaction purification : Column chromatography or recrystallization removes byproducts like 6-bromo isomers .
Q. How does the electronic effect of the 8-bromo substituent influence reactivity in subsequent functionalization?
The electron-withdrawing bromine at C-8 deactivates the ring, reducing electrophilic substitution at adjacent positions. However, it enhances the nucleophilicity of the C-3 acetyl group, facilitating further derivatization (e.g., condensation reactions). Computational studies (e.g., Fukui indices) can predict reactive sites .
Q. What are the challenges in scaling up this compound synthesis for medicinal chemistry applications?
- Reaction homogeneity : Transition from batch to flow chemistry improves reproducibility.
- Catalyst recycling : Immobilized Lewis acids reduce costs.
- Purity control : Implement in-line HPLC monitoring to detect impurities early .
Methodological and Analytical Considerations
Q. How can synthetic yields be improved for multi-step sequences involving bromination and acylation?
- One-pot methodologies : Combine bromination and acylation steps to reduce intermediate isolation.
- Microwave-assisted synthesis : Accelerates reaction times and improves yields for thermally sensitive intermediates .
Q. What analytical approaches validate the biological relevance of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
